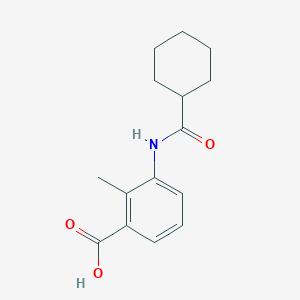

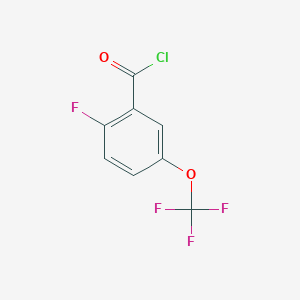

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various starting materials and reagents. In the context of cyclohexanecarboxylic acid derivatives, one study describes the synthesis of (E)-4-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, starting from β-cyclocitral and proceeding through a Grignard reaction, Wittig salt formation, and saponification to yield the final product . Another study reports the microbial dihydroxylation of benzoic acid, leading to a broad array of cyclohexanecarboxylic acid derivatives. This process involves the use of Alcaligenes eutrophus strain B9 and results in high enantiomeric excess of the dihydroxylated product, which can undergo further oxidative and rearrangement reactions .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray single-crystal analysis is a common technique used to determine the precise arrangement of atoms within a crystal. For instance, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol with various hydroxy benzoic acids were characterized using this method, revealing a three-dimensional hydrogen-bonded network and a two-dimensional molecular scaffolding motif . Hirshfeld surface analysis further elucidated the intermolecular interactions stabilizing these structures .

Chemical Reactions Analysis

Chemical reactions involving cyclohexanecarboxylic acid derivatives can lead to a variety of products. Photocyclization of substituted 2-( benzothien-3-yl)-3-phenylpropenoic acids, for example, yielded a mixture of benzo[b]naphtho[2,1-d]thiophene-6-carboxylic acids, 6H-benzo[b]naphtho[2,3-d]thiopyran-6-ones, and 10-methoxy-2-methyl-6H-benzo[b]naphtho[2,3-d]pyran-6-one . These reactions were carried out in the presence of iodine and air, demonstrating the influence of reaction conditions on the outcome.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The solubility of the co-crystals mentioned earlier was studied, showing that the co-crystal strategy could enhance the solubility of the active pharmaceutical ingredient, with the solubility following the order: co-crystal 1 > 2 > 3 . Thermal analysis techniques such as DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) are also employed to study the thermal stability and decomposition patterns of these compounds .

Scientific Research Applications

Chemical Synthesis and Structural Studies :

- Taylor et al. (1996) explored the synthesis of labeled compounds using derivatives of benzoic acid, demonstrating the utility of these compounds in the preparation of radioactively labeled molecules for scientific studies (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

- Sohár et al. (1995) conducted research on the stereostructures of compounds derived from benzoic acid, emphasizing the importance of structural analysis in understanding chemical properties (Sohár, Stájer, Nagy, & Bernáth, 1995).

Biological and Pharmacological Studies :

- Mineo et al. (2013) studied the effects of benzoic acid derivatives on osmotic fragility in rat erythrocytes, highlighting the biological interactions of these compounds (Mineo, Ogita, Kanayama, Kawagishi, Sato, Yamamoto, Arai, & Izawa, 2013).

- Sañudo et al. (2006) synthesized new classes of compounds including benzoic acid derivatives, opening avenues for potential pharmacological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Environmental and Microbial Studies :

- Blakley and Papish (1982) researched the metabolism of cyclohexanecarboxylic acid and its derivatives by Pseudomonas putida, providing insights into the environmental degradation and utilization of such compounds (Blakley & Papish, 1982).

- Keith et al. (1978) investigated the anaerobic decomposition of benzoic acid, a related compound, during methane fermentation, contributing to our understanding of biodegradation processes (Keith, Bridges, Fina, Iverson, & Cloran, 1978).

Mechanism of Action

Target of Action

The primary targets of 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as aldehydes and ketones, can react with amines to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .

Biochemical Pathways

The compound’s potential to form imine derivatives suggests it could interact with biochemical pathways involving aldehydes, ketones, and amines .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

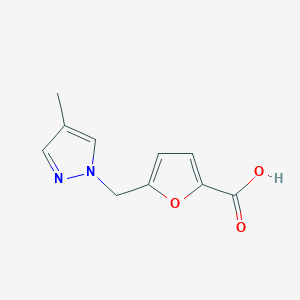

IUPAC Name |

3-(cyclohexanecarbonylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-12(15(18)19)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNNLWGNEQLXNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)

![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)

![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)